4-(4-Aminobutyl)amino-7-chloroquinoline

Antimalarial Drug Discovery Chloroquine Resistance Hybrid Molecule Design

Prioritize 4-(4-aminobutyl)amino-7-chloroquinoline for resistance-breaking antimalarial design. Its C4-diamine chain and terminal primary amine enable hybrid molecules with 5–25× greater potency vs chloroquine-resistant P. falciparum. Conjugation to cell-penetrating peptides reduces IC50 from >10 µM to 0.8 µM. Favorable drug-like properties (LogP 2.7, zero Lipinski violations) and a well-characterized, lower methemoglobin toxicity profile make it the scaffold of choice for peptide-drug conjugates and antiviral screening libraries (influenza A, SARS-CoV-2).

Molecular Formula C13H16ClN3
Molecular Weight 249.74 g/mol
CAS No. 53186-45-1
Cat. No. B3032803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Aminobutyl)amino-7-chloroquinoline
CAS53186-45-1
Molecular FormulaC13H16ClN3
Molecular Weight249.74 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C=C1Cl)NCCCCN
InChIInChI=1S/C13H16ClN3/c14-10-3-4-11-12(16-7-2-1-6-15)5-8-17-13(11)9-10/h3-5,8-9H,1-2,6-7,15H2,(H,16,17)
InChIKeyFIVQKRXTOFYZCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4-(4-Aminobutyl)amino-7-chloroquinoline (CAS 53186-45-1) as a Key Intermediate for Antimalarial and Antiviral Research


4-(4-Aminobutyl)amino-7-chloroquinoline (CAS 53186-45-1), also known as N1-(7-chloroquinolin-4-yl)butane-1,4-diamine, is a 7-chloro-4-aminoquinoline derivative with a flexible butylamine side chain [1]. This compound serves as a critical scaffold for the synthesis of next-generation antimalarial and antiviral agents, particularly against chloroquine-resistant Plasmodium falciparum strains [2]. Its terminal primary amine group enables diverse structural functionalization, making it a preferred building block for hybrid molecule design in medicinal chemistry [3].

Critical Procurement Alert: Why 4-(4-Aminobutyl)amino-7-chloroquinoline Cannot Be Substituted with Generic 4-Aminoquinolines


Generic substitution of 4-(4-aminobutyl)amino-7-chloroquinoline with other 4-aminoquinolines is scientifically unsound due to its unique 7-chloro substitution and four-carbon diamine side chain, which confer distinct physicochemical properties and biological activities [1]. Unlike chloroquine (CQ) with its diethylamino side chain, this compound's primary amine terminus allows for precise chemical modifications that are essential for overcoming drug resistance in antimalarial research [2]. The compound also exhibits a specific methemoglobin toxicity profile that differs from structurally similar analogs, making it a critical reference standard in toxicity studies [3].

Quantitative Differentiation Evidence: 4-(4-Aminobutyl)amino-7-chloroquinoline vs. Key Comparators


Superior Antimalarial Activity of Conjugates Derived from 4-(4-Aminobutyl)amino-7-chloroquinoline vs. Chloroquine Against Resistant P. falciparum

Hybrid molecules synthesized using 4-(4-aminobutyl)amino-7-chloroquinoline as the core scaffold demonstrate significantly enhanced potency against chloroquine-resistant P. falciparum strains compared to the standard antimalarial chloroquine (CQ). In head-to-head comparisons, several 4-aminoquinoline-pyrimidine hybrids exhibited 5- to 25-fold higher activity against the CQ-resistant W2 strain [1]. Additionally, peptide-drug conjugates incorporating this compound showed IC50 values of 0.8 ± 0.1 µM and 1.5 µM against the 3D7 strain, substantially lower than the parent drug's standalone IC50 of >10 µM, confirming the compound's utility as a drug cargo for enhancing antiplasmodial activity [2].

Antimalarial Drug Discovery Chloroquine Resistance Hybrid Molecule Design

Reduced Methemoglobin Toxicity of 4-(4-Aminobutyl)amino-7-chloroquinoline Compared to Other 7-Chloro-4-substituted Aminoquinolines

In a systematic study of 7-chloro-4-substituted aminoquinolines, 4-(4-aminobutyl)amino-7-chloroquinoline (compound 2) exhibited significantly lower methemoglobin toxicity compared to several analogs. While some screened compounds showed considerable methemoglobin toxicity, this compound demonstrated a more favorable safety profile, making it a preferred reference standard for toxicity studies in antimalarial drug development [1]. The study provides quantitative comparisons of methemoglobin formation and methemoglobin reductase activity across a series of 15 aminoquinoline derivatives.

Toxicology Methemoglobin Formation Drug Safety Assessment

Enhanced Antiviral Activity of Derivatives of 4-(4-Aminobutyl)amino-7-chloroquinoline Against Influenza A and SARS-CoV-2

Functionalization of the terminal amino group of 4-(4-aminobutyl)amino-7-chloroquinoline yields derivatives with potent antiviral activity. A recent study demonstrated that compound 5h, bearing an N-mesityl thiourea group, exhibited pronounced anti-infectious effects against both influenza A virus (IAV) and SARS-CoV-2 in vitro [1]. While specific IC50 values are not provided in the abstract, the dual antiviral and antimalarial activity of these derivatives highlights the compound's versatility as a scaffold for broad-spectrum anti-infective agents.

Antiviral Drug Discovery Influenza A Virus SARS-CoV-2

Optimal Physicochemical Properties of 4-(4-Aminobutyl)amino-7-chloroquinoline for Peptide-Drug Conjugate Design

4-(4-Aminobutyl)amino-7-chloroquinoline possesses a calculated LogP of 2.7, TPSA of 50.94 Ų, and zero Lipinski rule violations, making it an ideal drug cargo for peptide-drug conjugates (PDCs) [1]. When conjugated to cell-penetrating peptides (CPPs) via various linkers, the resulting PDCs exhibit IC50 values as low as 0.8 ± 0.1 µM against P. falciparum, significantly enhancing the antiplasmodial activity compared to the free drug (IC50 >10 µM) [2]. This demonstrates the compound's compatibility with conjugation strategies and its ability to improve cellular uptake and efficacy.

Peptide-Drug Conjugates Drug Delivery Linker Chemistry

Optimal Use Cases for Procuring 4-(4-Aminobutyl)amino-7-chloroquinoline in Drug Discovery and Chemical Biology


Synthesis of Chloroquine-Resistant Antimalarial Hybrids

Researchers aiming to develop novel antimalarial agents active against chloroquine-resistant Plasmodium falciparum strains should prioritize procuring 4-(4-aminobutyl)amino-7-chloroquinoline as a core scaffold. Evidence demonstrates that hybrids derived from this compound exhibit 5- to 25-fold greater potency against resistant strains compared to chloroquine [1]. Its terminal amine allows for facile conjugation with diverse pharmacophores, enabling the creation of potent, resistance-breaking antimalarials.

Peptide-Drug Conjugate Development for Targeted Antimalarial Therapy

This compound is ideally suited for constructing peptide-drug conjugates (PDCs) aimed at enhancing cellular uptake and antimalarial efficacy. Its favorable physicochemical profile (LogP 2.7, TPSA 50.94 Ų) and lack of Lipinski violations make it an excellent drug cargo [2]. Conjugation to cell-penetrating peptides reduces the IC50 from >10 µM to as low as 0.8 µM against P. falciparum, highlighting its value in targeted drug delivery research.

Methemoglobin Toxicity Reference Standard in Safety Pharmacology

4-(4-Aminobutyl)amino-7-chloroquinoline serves as a critical reference compound in toxicology studies assessing methemoglobin formation. Its well-characterized, lower toxicity profile relative to other 7-chloro-4-substituted aminoquinolines makes it an essential control for evaluating the safety of new antimalarial candidates [3]. Procurement of this compound is necessary for laboratories conducting preclinical safety assessments of quinoline-based drugs.

Broad-Spectrum Antiviral Agent Discovery

Given the demonstrated antiviral activity of its derivatives against influenza A virus and SARS-CoV-2, this compound is a valuable starting point for developing broad-spectrum antivirals [4]. Its structural versatility allows for the rapid generation of libraries of functionalized analogs for screening against emerging viral threats, particularly in the context of malaria and virus co-infections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Aminobutyl)amino-7-chloroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.